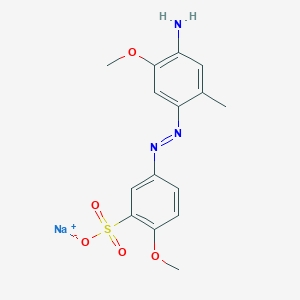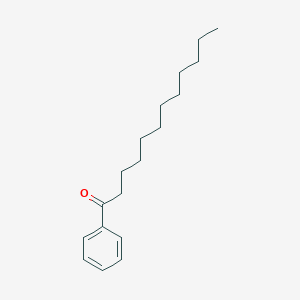
Dodecanophenone
Overview
Description
Dodecanophenone, also known as 1-Phenyl-1-dodecanone, is an organic compound with the molecular formula C₁₈H₂₈O. It is a member of the ketone family, characterized by a phenyl group attached to a dodecane chain. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of dodecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: 1-Phenyl-1-dodecanol.
Substitution: Nitro-dodecanophenone or halogenated this compound.
Scientific Research Applications
Dodecanophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in chromatographic studies.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of dodecanophenone primarily involves its carbonyl group. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, it is converted to a carboxylic acid. The phenyl ring can undergo electrophilic substitution, allowing for further functionalization of the molecule. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which activates the phenyl ring towards electrophilic attack.
Comparison with Similar Compounds
Acetophenone (1-Phenylethanone): Similar structure but with a shorter alkyl chain.
Benzophenone (Diphenylmethanone): Contains two phenyl groups attached to the carbonyl carbon.
Hexanophenone (1-Phenyl-1-hexanone): Similar structure but with a shorter alkyl chain.
Uniqueness of Dodecanophenone: this compound is unique due to its long dodecane chain, which imparts distinct physical and chemical properties. This long chain increases its hydrophobicity and affects its reactivity compared to shorter-chain analogs. Its unique structure makes it valuable in applications requiring specific solubility and reactivity characteristics.
Properties
IUPAC Name |
1-phenyldodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNJZIFFCJTUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061872 | |
| Record name | 1-Phenyl-1-dodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-38-0 | |
| Record name | Dodecanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1-dodecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1-dodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyldodecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-1-DODECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX0ME0LZ5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dodecanophenone in analytical chemistry?
A1: this compound serves as a reliable micellar marker in Micellar Electrokinetic Chromatography (MEKC). [] This technique utilizes micelles to separate analytes based on their differential partitioning between the micellar phase and the surrounding buffer. This compound's consistent interaction with micelles makes it ideal for determining micelle elution times, crucial for accurate analysis.
Q2: How does the structure of this compound influence its retention behavior in chromatographic separations?
A2: this compound (C18H28O) possesses a long alkyl chain (C12) attached to a phenyl group bearing a ketone functional group. [, ] This hydrophobic alkyl chain strongly interacts with hydrophobic stationary phases, like C18 columns used in liquid chromatography, leading to increased retention. Manipulating the mobile phase composition, particularly the organic solvent content, can modulate these interactions and optimize separation. []
Q3: Can you elaborate on the significance of this compound in understanding asphalt-aggregate interactions?
A3: Research suggests that the ketone functional group, similar to that found in this compound, plays a crucial role in asphalt-aggregate bonding. [] Specifically, the formation of ketones during asphalt aging may contribute to enhanced adhesion between the asphalt binder and aggregate surfaces. This insight is crucial for developing more durable and water-resistant asphalt mixtures.
Q4: Has this compound been explored in any other research contexts besides analytical chemistry and material science?
A4: Yes, this compound's photodegradation on soil surfaces has been a subject of environmental studies. [] Due to its presence in certain industrial materials, understanding its fate in the environment, particularly its photolysis rate and potential for volatilization, is essential for assessing its environmental impact.
Q5: What analytical techniques are employed to identify and quantify this compound?
A5: Various analytical techniques are used to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) allows for the separation and identification of this compound based on its retention time and mass-to-charge ratio. [, ] Nuclear magnetic resonance spectroscopy (NMR) provides detailed structural information, confirming the presence of specific functional groups. [] Additionally, ultraviolet-visible spectroscopy (UV/Vis) can detect this compound and its degradation products, offering insights into its stability and degradation pathways. []
Q6: How does this compound's volatility affect its behavior in environmental settings?
A6: this compound, with an estimated vapor pressure of 8.4 × 10−8 torr at 25 °C, exhibits low volatility. [] Studies indicate that compounds with vapor pressures below 1.3 × 10−3 torr, like this compound, show limited volatilization from air-dried soils. [] This suggests that this compound, once deposited on soil, is less likely to re-enter the atmosphere, potentially leading to accumulation in the soil environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




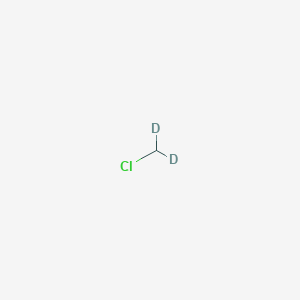
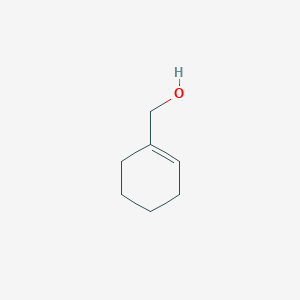
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
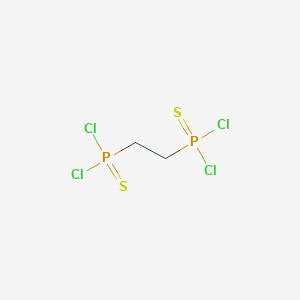


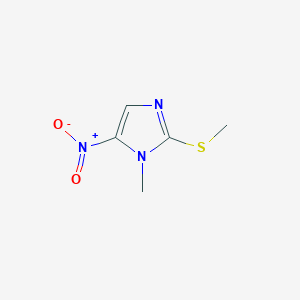
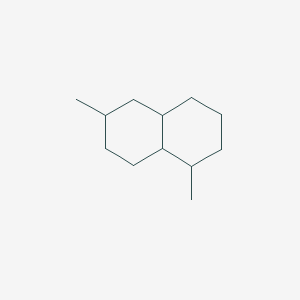
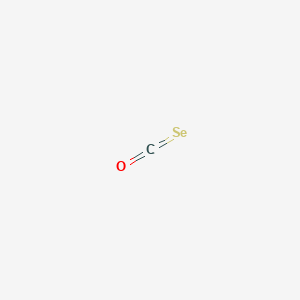
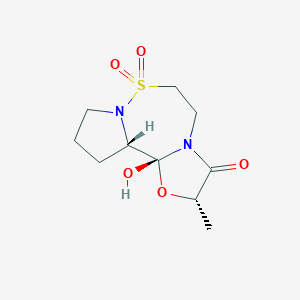
![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)
